(+)-Norgestrel, also known as levonorgestrel, is a synthetic progestin widely utilized in scientific research for its potent progestational activity. [] It belongs to the 19-nortestosterone group of progestins. [] In scientific research, (+)-Norgestrel serves as a valuable tool for investigating various physiological processes, hormone interactions, and potential contraceptive mechanisms. []
The synthesis of (+)-norgestrel can be achieved through various methods, often involving complex organic reactions. One notable synthesis route begins with the precursor methoxydienone, which reacts with an alkynyllithium ammine complex to form an acetylide intermediate. This intermediate undergoes further transformations to yield norgestrel .
Key parameters in the synthesis include:
Additionally, other methods have been documented that utilize different starting materials and catalysts to achieve norgestrel synthesis with varying degrees of efficiency and yield .
The molecular formula for (+)-norgestrel is , with a molecular weight of approximately 312.453 g/mol . The structure features a steroid backbone typical of progestins, characterized by:
Crystallographic studies have shown that both enantiomers crystallize in the same space group, indicating similar intermolecular interactions despite their differing biological activities .
(+)-Norgestrel participates in several chemical reactions typical for steroid compounds. These include:
The compound's reactivity is influenced by its functional groups, particularly the ethynyl and hydroxyl groups, which can engage in nucleophilic attacks or electrophilic substitutions depending on the reaction conditions .
The primary mechanism of action for (+)-norgestrel involves its binding to progesterone receptors, leading to several physiological effects:
These actions collectively contribute to its effectiveness as an oral contraceptive .
The physical properties of (+)-norgestrel include:
Chemical properties include:
(+)-Norgestrel is primarily used in contraceptive formulations, often combined with ethinyl estradiol to enhance efficacy. Its applications extend beyond contraception; it is also utilized in hormone replacement therapies for menopausal women. Research has explored its potential effects on reproductive health and its role in managing conditions such as endometriosis .
Norgestrel is synthesized as a racemic mixture (designated (±)-norgestrel or DL-norgestrel) through ethynylation of 18-methylestr-4-ene-3,17-dione. This process yields a 1:1 ratio of the bioactive (−)-levonorgestrel [(−)-LNG] and the inactive (+)-norgestrel enantiomers. The structural distinction arises from the C13 chiral center, where the ethyl group adopts either α (dextro) or β (levo) configurations [1] [5].
Resolution techniques are critical for isolating the active enantiomer. Early methods employed chromatographic separation using chiral mobile phase additives:
Table 1: Enantiomer Resolution Techniques for Norgestrel
Method | Conditions | Resolution (Rs) | Purity Achieved |
---|---|---|---|
HP-β-CD HPLC | 25 mM additive, pH 5.0 buffer/ACN (70:30) | 2.0 | >99% |
γ-CD HPLC | 15–40 mM, carbamide solubilizer | 1.2 | 90–95% |
Chemical derivatization | Diastereomeric salt formation | Variable | 85–90% |
Chemical resolution via diastereomeric salt formation uses chiral acids (e.g., tartaric acid derivatives), though yields are suboptimal (<90% purity) [1] [6].
The synthesis of norgestrel evolved directly from norethindrone (19-nortestosterone derivative). Key innovations include:
The first racemic norgestrel contraceptive (Eugynon) debuted in Germany (1966), followed by the enantiopure (−)-LNG formulation Ovrette in the 1970s [1] [7].
To bypass resolution, catalytic asymmetric synthesis directly generates (−)-LNG:
Table 2: Stereoselective Methods for (−)-Levonorgestrel Production
Method | Key Agent | Enantiomeric Excess (%) | Yield |
---|---|---|---|
Rh-DuPHOS hydrogenation | [Rh((R,R)-DuPHOS)]⁺ | 98 | 92% |
Lipase hydrolysis | Candida antarctica lipase | >99 | 40–45% |
Chiral oxime formation | L-Prolinol derivatives | 95 | 85% |
These methods reduce reliance on chromatography and improve sustainability [6] [10].
The (+)-enantiomer exhibits negligible binding to steroid receptors:
Table 3: Receptor Binding Profiles of Norgestrel Enantiomers
Receptor | (−)-Levonorgestrel | (+)-Norgestrel | Implication |
---|---|---|---|
Progesterone (PR) | 150–162% | <1% | (+)-form lacks contraceptive effect |
Androgen (AR) | 34–45% | 0% | No androgenic side effects |
Estrogen (ERα/β) | 0% | 0% | No estrogenic activity |
Functional assays corroborate: (−)-LNG suppresses ovulation at 60 μg/day in humans, while (+)-norgestrel requires >500 μg/day for equivalent effect [1] [6].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8